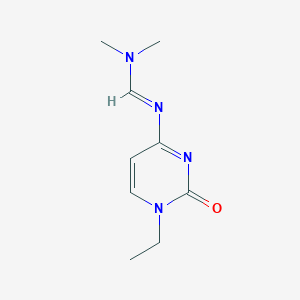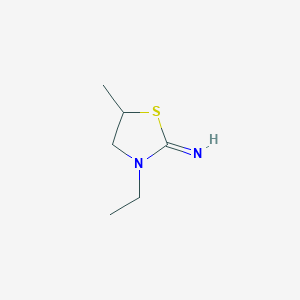
1,2,4-Triazine-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazine-3-carbohydrazide is a heterocyclic compound that contains a triazine ring with a carbohydrazide functional group. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of nitrogen atoms in the triazine ring imparts unique chemical properties, making it a versatile building block for the synthesis of various derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,4-Triazine-3-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of carbohydrazide with 1,2-dicarbonyl compounds. This reaction typically yields a series of ylidene derivatives, such as mono- or bishydrazones, depending on the structure of the dicarbonyl compound and the nature of the solvent . Another method involves the [4 + 2] domino annulation reactions, which are efficient and provide moderate to high yields using easily available materials like ketones, aldehydes, alkynes, secondary alcohols, and alkenes .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The process may include the use of hydrazine or its aqueous solutions with formamide at elevated temperatures (140° to 210°C) to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Triazine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazine ring.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common due to the presence of nitrogen atoms in the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but often involve specific solvents and temperature control to optimize yields.
Major Products Formed
The major products formed from these reactions include various hydrazones, dihydrotriazinones, and other nitrogen-rich derivatives .
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazine-3-carbohydrazide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2,4-Triazine-3-carbohydrazide involves its interaction with molecular targets through hydrogen bonding and other interactions. The extensive hydrogen bonding interactions between the cations and anions lead to a complex 3D network, contributing to the high density, insensitivity, and thermal stability of the compound . In biological systems, the compound can interfere with various signaling pathways, inducing cell death in cancer cells and inhibiting the growth of microorganisms .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazine-3-carbohydrazide can be compared with other similar compounds, such as:
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: This compound is also nitrogen-rich and used in the synthesis of energetic salts.
4-Amino-3,8-dinitropyrazolo[5,1-c][1,2,4]triazine: A fused energetic pyrazolotriazine with good thermal stability.
The uniqueness of this compound lies in its versatile chemical reactivity and wide range of applications in various fields, making it a valuable compound for scientific research and industrial use.
Eigenschaften
CAS-Nummer |
89033-53-4 |
|---|---|
Molekularformel |
C4H5N5O |
Molekulargewicht |
139.12 g/mol |
IUPAC-Name |
1,2,4-triazine-3-carbohydrazide |
InChI |
InChI=1S/C4H5N5O/c5-8-4(10)3-6-1-2-7-9-3/h1-2H,5H2,(H,8,10) |
InChI-Schlüssel |
YHMZMHSTHRUTCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=NC(=N1)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl[1]benzopyrano[2,3-e]isoindole-1,3,6(2H)-trione](/img/structure/B13112749.png)




![2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B13112767.png)




![[4-[4,6-Bis[4-(phosphonomethyl)phenyl]-1,3,5-triazin-2-yl]phenyl]methylphosphonicacid](/img/structure/B13112820.png)
![4,6-Dihydropyrimido[4,5-c]pyridazin-5(1H)-one](/img/structure/B13112825.png)

